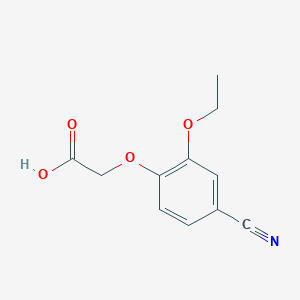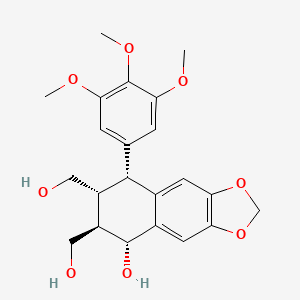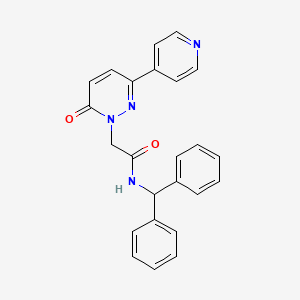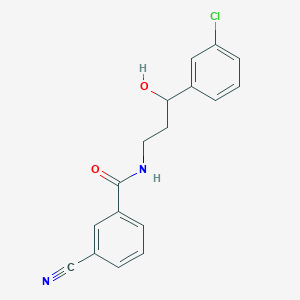
3-(3-phenylpropyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-phenylpropyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Physical Property Tuning
Hydrogels represent a significant area of research due to their diverse applications, ranging from drug delivery systems to tissue engineering scaffolds. Anion tuning has been explored as a method to adjust the rheology, morphology, and gelation properties of low molecular weight salt hydrogelators. This approach allows for the manipulation of physical properties such as elasticity and stability, making it a valuable tool for customizing hydrogel behavior for specific applications (Lloyd & Steed, 2011).
Cardiac Myosin Activation for Heart Failure Treatment
The search for novel treatments for systolic heart failure has led to the exploration of flexible urea derivatives as cardiac myosin activators. These compounds have shown promising in vitro and in vivo activities, suggesting their potential as scaffolds for developing new therapeutic agents for heart failure. This highlights the importance of chemical modification in enhancing biological activity and specificity for cardiac myosin, offering a pathway to innovative heart failure therapies (Manickam et al., 2017).
ACAT Inhibition for Cholesterol Management
The inhibition of acyl-CoA:cholesterol O-acyltransferase (ACAT) is a strategy for managing cholesterol levels, with implications for treating conditions like atherosclerosis. Novel compounds, including urea derivatives, have been evaluated for their ACAT inhibitory effects, demonstrating potential as agents to lower plasma cholesterol levels. This line of research addresses the need for new cholesterol-lowering medications, contributing to the broader effort to combat cardiovascular diseases (Tanaka et al., 1998).
Synthesis and Characterization of Complex Molecules
The synthesis and characterization of complex molecules, such as 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile, illustrate the application of urea derivatives in organic chemistry. These molecules are of interest due to their potential pharmaceutical and material science applications, showcasing the versatility of urea derivatives in facilitating the creation of novel compounds (Sharma et al., 2015).
Anticancer Potential
Urea derivatives have been explored as potential anticancer agents, with specific compounds synthesized and evaluated for their cytotoxic effects on various cancer cell lines. This research avenue underscores the therapeutic potential of urea derivatives in oncology, offering a foundation for developing new cancer treatments based on their unique chemical properties (Gaudreault et al., 1988).
Propiedades
IUPAC Name |
1-(oxan-4-yl)-3-(3-phenylpropyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c18-17(19,20)13-22(15-8-11-24-12-9-15)16(23)21-10-4-7-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSXQBZTXWONBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)NCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenylpropyl)-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[1-[2-(4-fluorophenyl)phenyl]ethyl]but-2-enamide](/img/structure/B2695694.png)
![8-(3-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695695.png)



![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-cyclopropylpyridin-3-yl)methyl)propanamide](/img/structure/B2695701.png)

![2-Chloro-N-[2-(4-fluorophenyl)oxan-4-yl]-N-methylacetamide](/img/structure/B2695705.png)

![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2695708.png)
![ethyl 4-[3-(2-furyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2695709.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2695713.png)
